molecular formula C17H12ClN3O B13372143 N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine

N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B13372143
M. Wt: 309.7 g/mol
InChI Key: RQENBVWUGVEQRQ-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine” is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine” typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with 2-furyl aldehyde, followed by cyclization with a suitable reagent to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine core, potentially altering its biological activity.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridine
  • N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridine
  • N-(3-chlorophenyl)-2-(2-pyridyl)imidazo[1,2-a]pyridine

Uniqueness

“N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine” is unique due to the presence of the furan ring, which can impart distinct chemical and biological properties compared to its analogs with different heterocyclic rings.

Properties

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C17H12ClN3O/c18-12-5-3-6-13(11-12)19-17-16(14-7-4-10-22-14)20-15-8-1-2-9-21(15)17/h1-11,19H

InChI Key

RQENBVWUGVEQRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC3=CC(=CC=C3)Cl)C4=CC=CO4

Origin of Product

United States

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